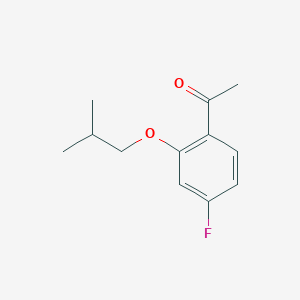

1-(4-Fluoro-2-isobutoxyphenyl)ethanone

CAS No.: 1341880-01-0

Cat. No.: VC2705906

Molecular Formula: C12H15FO2

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341880-01-0 |

|---|---|

| Molecular Formula | C12H15FO2 |

| Molecular Weight | 210.24 g/mol |

| IUPAC Name | 1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone |

| Standard InChI | InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 |

| Standard InChI Key | CBQMSSOMLGQJTL-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=C(C=CC(=C1)F)C(=O)C |

| Canonical SMILES | CC(C)COC1=C(C=CC(=C1)F)C(=O)C |

Introduction

Chemical Structure and Properties

1-(4-Fluoro-2-isobutoxyphenyl)ethanone belongs to the class of acetophenone derivatives, specifically featuring a phenyl ring with a fluoro substituent at the 4-position and an isobutoxy group at the 2-position. The ethanone (acetyl) group is attached directly to the phenyl ring, creating a ketone functionality that significantly influences the compound's chemical behavior and reactivity.

Molecular Characteristics

Based on its chemical name and structure, several key properties can be established for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FO₂ |

| Molecular Weight | Approximately 210.25 g/mol |

| IUPAC Name | 1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone |

| Functional Groups | Ketone, Fluoride, Ether |

| Physical State | Likely a colorless to pale yellow liquid or crystalline solid |

The presence of the fluoro group at the 4-position creates specific electronic effects that influence reactivity patterns of the aromatic ring. Similarly, the isobutoxy group (2-methylpropoxy) at the 2-position contributes to the compound's steric properties and solubility profile.

Structural Comparison

The compound shares significant structural similarity with 1-(4-Fluoro-2-isobutoxyphenyl)ethanol, differing only in the oxidation state of the carbon attached to the phenyl ring. While the ethanone variant contains a ketone (C=O) group, the ethanol variant features a secondary alcohol (C-OH) group. This difference significantly affects chemical reactivity, with the ketone demonstrating electrophilic characteristics that are absent in the alcohol version.

| Application Area | Rationale |

|---|---|

| Medicinal Chemistry Intermediate | Potential precursor in synthesis of bioactive compounds |

| Drug Discovery | Scaffold for developing compounds with specific receptor interactions |

| Structure-Activity Relationship Studies | Model compound for understanding electronic effects of fluorine substitution |

The presence of the fluorine atom is particularly noteworthy, as fluorination often enhances metabolic stability and membrane permeability of drug candidates. Meanwhile, the isobutoxy group can influence lipophilicity and binding characteristics in biological systems .

Chemical Research Applications

The compound may serve as a valuable reagent or building block in chemical synthesis:

-

As an electrophilic partner in various condensation reactions

-

As a precursor for heterocyclic compound synthesis

-

As a model compound for studying selective reduction reactions

Similar fluorinated ketones have demonstrated utility in organic synthesis as versatile intermediates for constructing more complex molecular architectures .

| Hazard Category | Classification |

|---|---|

| Skin Irritation | Category 2 (Causes skin irritation) |

| Eye Irritation | Category 2A (Causes serious eye irritation) |

| Respiratory Effects | May cause respiratory irritation |

These classifications necessitate appropriate personal protective equipment and handling protocols during laboratory or industrial use .

Recommended Precautionary Measures

Standard precautionary measures would include:

-

Use of appropriate ventilation systems during handling

-

Wearing protective gloves, eye protection, and laboratory attire

-

Avoiding inhalation of vapors or direct skin contact

-

Storage in tightly closed containers in well-ventilated areas

Specific emergency procedures would involve washing affected areas thoroughly with water in case of skin or eye contact, and seeking fresh air if inhaled .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide insight into the potential properties and behaviors of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone:

| Compound | Structural Difference | Key Distinction |

|---|---|---|

| 1-(4-Fluoro-2-isobutoxyphenyl)ethanol | C=O replaced with CHOH | Reduced oxidation state; alcohol vs. ketone functionality |

| 1-(5-Fluoro-2-isobutoxyphenyl)ethanone | Fluoro at 5-position vs. 4-position | Different electronic distribution in aromatic ring |

| 1-(4-Bromo-2-fluorophenyl)ethan-1-one | Bromo instead of fluoro; Fluoro instead of isobutoxy | Different halogen substitution pattern |

These differences result in distinct physicochemical properties that affect reactivity, solubility, and biological interactions .

Reactivity Comparison

The reactivity profile of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone can be predicted to differ from related compounds in several ways:

-

Enhanced electrophilicity at the carbonyl carbon compared to the alcohol analogue

-

Modified reactivity of the aromatic ring due to the specific positions of the fluoro and isobutoxy substituents

-

Distinctive hydrogen bonding capabilities due to the ketone functionality

These reactivity patterns would influence the compound's behavior in various chemical transformations and its interactions with biological targets .

Spectroscopic Properties

Predicted Spectral Characteristics

Based on its structure, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone would exhibit characteristic spectroscopic patterns:

| Spectroscopic Method | Expected Features |

|---|---|

| IR Spectroscopy | Strong C=O stretching absorption (1680-1700 cm⁻¹), C-F stretching (1000-1400 cm⁻¹) |

| ¹H NMR | Signals for acetyl CH₃ (~2.6 ppm), isobutoxy CH₃ groups (~0.9-1.1 ppm), aromatic protons (6.8-7.8 ppm) |

| ¹³C NMR | Carbonyl carbon (~195 ppm), aromatic carbons (115-165 ppm), aliphatic carbons (10-75 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 210, fragmentation pattern showing loss of acetyl and isobutoxy groups |

These spectroscopic properties would be valuable for structural confirmation and purity assessment of synthesized samples .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume